

4-Methoxyphenylboronic acid chemical structure and formula.

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Compound of Interest

Compound Name: 4-Methoxyphenylboronic acid

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An In-depth Technical Guide to 4-Methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Methoxyphenylboronic acid**, a versatile reagent in modern organic synthesis, with a particular focus on its applications in pharmaceutical and materials science research.

Core Chemical Identity and Properties

4-Methoxyphenylboronic acid, also known as 4-methoxybenzeneboronic acid, is an organoboron compound that is widely utilized as a key building block in the synthesis of complex organic molecules.^[1] Its chemical structure features a phenyl ring substituted with a methoxy group and a boronic acid moiety. This combination of functional groups imparts desirable reactivity and solubility characteristics.^[1]

Chemical Structure and Formula:

- Molecular Formula: $C_7H_9BO_3$ ^{[2][3]}
- Linear Formula: $CH_3OC_6H_4B(OH)_2$ ^[4]
- IUPAC Name: (4-methoxyphenyl)boronic acid^{[2][3]}

- Synonyms: 4-Methoxybenzeneboronic acid, (p-Methoxyphenyl)boronic acid, 4-Anisylboronic acid[5]
- CAS Number: 5720-07-0[2]

The presence of the methoxy group enhances the compound's solubility and modulates its electronic properties, making it a valuable partner in various cross-coupling reactions.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **4-Methoxyphenylboronic acid** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Weight	151.96 g/mol
Appearance	White to light beige crystalline powder[2][6]
Melting Point	204-206 °C (lit.)[4][6]
Boiling Point	306.8 °C at 760 mmHg[6]
Density	1.17 g/cm ³ [6]
Solubility	Soluble in dimethyl sulfoxide and methanol.[7] Insoluble in water.[8]

Experimental Protocols

Detailed methodologies for the synthesis of **4-Methoxyphenylboronic acid** and its application in the widely used Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction[11]

This protocol describes a common laboratory-scale synthesis of **4-Methoxyphenylboronic acid**.

Materials:

- 4-Bromoanisole (80.0 g, 0.43 mol)
- Magnesium turnings (11.96 g, 0.49 mol)
- Dry Tetrahydrofuran (THF) (350 ml)
- Tri-isopropyl borate (161.7 g, 0.86 mol)
- 10% Hydrochloric acid (300 ml)
- Diethyl ether
- Magnesium sulfate (MgSO_4)
- Dry nitrogen atmosphere

Procedure:

- Prepare a Grignard reagent by reacting 4-bromoanisole with magnesium in 300 ml of dry THF under a dry nitrogen atmosphere.
- In a separate flask, cool a solution of tri-isopropyl borate in 50 ml of dry THF to -78°C .
- Add the prepared Grignard reagent dropwise to the cooled solution of tri-isopropyl borate while stirring under a dry nitrogen atmosphere.
- Allow the reaction mixture to warm to room temperature overnight with continuous stirring.
- After warming, stir the mixture for an additional hour with 300 ml of 10% hydrochloric acid.
- Extract the product into diethyl ether (perform the extraction twice).
- Combine the ethereal extracts, wash with water, and dry over magnesium sulfate.
- Remove the solvent under reduced pressure to yield a cream-colored solid.
- Recrystallize the crude product from water to obtain colorless crystals of **4-Methoxyphenylboronic acid**.

Suzuki-Miyaura Cross-Coupling Reaction Using 4-Methoxyphenylboronic Acid[12][13]

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with **4-Methoxyphenylboronic acid**.

Materials:

- Aryl halide (e.g., Iodobenzene, 1.2 g, 6 mmol, 1.2 eq)
- **4-Methoxyphenylboronic acid** (0.76 g, 5 mmol, 1 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a palladacycle)[9]
- Base (e.g., K₂CO₃, 1.38 g, 10 mmol, 2 eq)[10]
- Solvent (e.g., a mixture of water and an organic solvent like DMF or THF)[10]
- Inert atmosphere (e.g., nitrogen or argon)

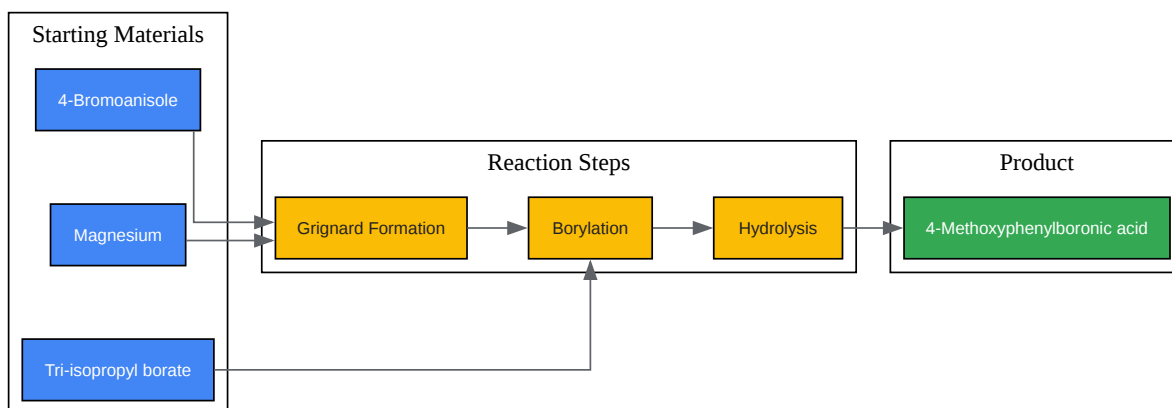
Procedure:

- In a reaction flask, combine the aryl halide, **4-Methoxyphenylboronic acid**, palladium catalyst, and base.
- Add the solvent system to the flask.
- Purge the reaction mixture with an inert gas (nitrogen or argon) for several minutes.
- Heat the reaction mixture to the desired temperature (typically between 80-100°C) and stir until the reaction is complete (monitor by TLC or GC-MS).
- Cool the reaction mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over a drying agent (e.g., anhydrous Na₂SO₄).

- Concentrate the organic phase under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

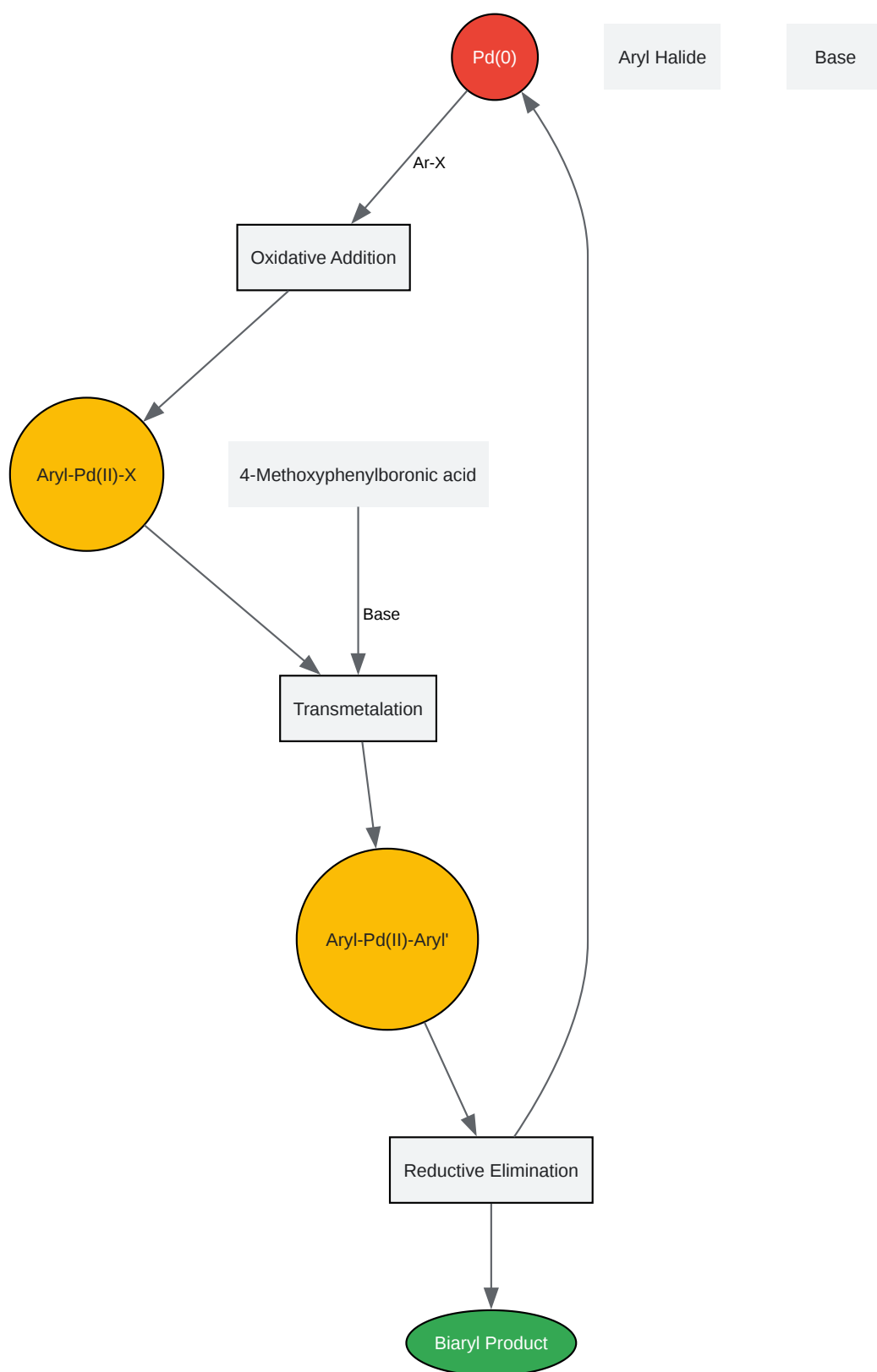
Logical Relationships and Experimental Workflows

The following diagrams illustrate key processes involving **4-Methoxyphenylboronic acid**.



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Caption: Workflow for the synthesis of **4-Methoxyphenylboronic acid**.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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